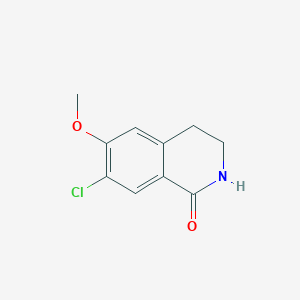

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Overview

Description

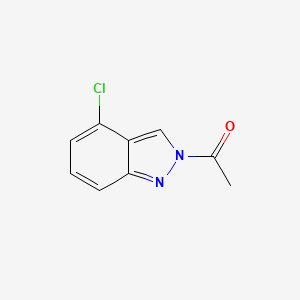

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1365763-73-0 . It has a molecular weight of 211.65 . This compound is a versatile material used in various scientific research studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and neuropharmacology.

Synthesis Analysis

The synthesis of this compound involves a reaction with trans-N,N’-dimethyl-1,2-cyclohexyldiamine, potassium phosphate, and copper(l) iodide . The reaction is carried out in 1,4-dioxane at 120.0℃ for 48.0h .Molecular Structure Analysis

The IUPAC name of this compound is 7-chloro-6-methoxy-3,4-dihydro-1 (2H)-isoquinolinone . The InChI code is 1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10 (13)7 (6)5-8 (9)11/h4-5H,2-3H2,1H3, (H,12,13) .Chemical Reactions Analysis

The compound is a useful reactant in organic reactions and synthesis . It has been used in the development of novel THIQ analogs with potent biological activity .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

N-Methylisosalsoline from Hammada scoparia

A study highlighted the isolation of a major alkaloid, 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, from Hammada scoparia leaves. This compound, belonging to the isoquinoline family, was characterized through NMR spectroscopy and X-ray crystallography, although its absolute configuration remained undetermined. An intermolecular hydrogen bond was observed in its crystal structure, indicating potential for further structural and functional analysis (Jarraya et al., 2008).

Synthesis Methods

Research on the convenient synthesis of related tetrahydroisoquinoline derivatives through reductive amination of Schiff's bases was reported. This synthesis involves lithiation of 2-methylarylidene-tert-butylamines followed by formylation and reductive amination in a one-pot process, demonstrating the compound's versatility in chemical synthesis (Zlatoidský & Gabos, 2009).

Photoredox Transformation in Marine Natural Products

A notable study described the use of a related compound in the intramolecular photoredox transformation of renieramycin M into renieramycins T and S. This transformation highlights the compound's role in the structural modification and biological activity enhancement of marine natural products, with implications for cytotoxicity studies (Yokoya et al., 2023).

Molecular Conformation Studies

Comparative studies on the conformational features of halogen-substituted tetrahydroisoquinolines revealed significant differences between fluorine derivatives and those of chlorine and bromine. This research provides insights into how halogen substitution impacts molecular packing and interactions, offering a basis for further investigation into the compound's structural properties and potential applications (Choudhury et al., 2003).

Safety and Hazards

Future Directions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, to which 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiqs are known to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .

Result of Action

Thiqs are known to exert diverse biological activities, which suggests that this compound may have similar effects .

Biochemical Analysis

Biochemical Properties

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cysteine-reactive proteins, making it a valuable tool in chemoproteomic studies . The nature of these interactions often involves covalent binding to cysteine residues, which can lead to the modulation of protein function. Additionally, this compound has been used in the development of bifunctional tools for targeted protein degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways involved in neuroinflammation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of cysteine residues on target proteins . This modification can lead to either inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound has been shown to influence gene expression by binding to DNA or interacting with transcription factors . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSYRVHJEULFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)

amine](/img/structure/B1456303.png)

![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)